Glycinexylidide
Overview
Description
Glycinexylidide is an amino acid amide with 2,6-dimethylaniline and glycine components . It is an active metabolite of lidocaine, formed by oxidative deethylation . It is used as an indicator of hepatic function and has a role as a drug metabolite .
Synthesis Analysis
In the liver, lidocaine is dealkylated by dual-function oxidizing enzymes to the pharmacologically active metabolite, monoethylglycinexylidide (MEGX), and then metabolized by the P450 3A4 isoenzyme into N-ethylglycine (NEG) and glycinexylidide (GX) .Molecular Structure Analysis
The molecular formula of Glycinexylidide is C10H14N2O . The IUPAC name is 2-amino-N-(2,6-dimethylphenyl)acetamide . The InChI is 1S/C10H14N2O/c1-7-4-3-5-8(2)10(7)12-9(13)6-11/h3-5H,6,11H2,1-2H3,(H,12,13) .Chemical Reactions Analysis
Glycinexylidide is a metabolite of lidocaine that is frequently present in µg/ml concentrations in the plasma of patients treated with lidocane infusions for 24 hr or more .Physical And Chemical Properties Analysis
The molecular weight of Glycinexylidide is 178.23 g/mol . More specific physical and chemical properties can be found in the Certificate of Analysis .Scientific Research Applications
Metabolism and Pharmacokinetics
- Glycinexylidide (GX), a metabolite of lidocaine, is identified in patients treated with intravenous lidocaine, suggesting its relevance in clinical pharmacology (Strong, Parker, & Atkinson, 1973).
- GX has been found in plasma concentrations in patients treated with lidocaine infusions, with a substantial antiarrhythmic activity and impact on mental performance, indicating its pharmacological significance (Strong, Mayfield, Atkinson, Burris, Raymon, & Webster, 1975).
Neurological Functions and Effects
- GX may affect neurotransmission, as its parent compound lidocaine and metabolites can alter the function of glycine transporters, potentially influencing antinociceptive effects (Werdehausen, Kremer, Brandenburger, Schlösser, Jadasz, Küry, Bauer, Aragón, Eulenburg, & Hermanns, 2012).
- The administration of glycine, closely related to GX, increases extracellular serotonin in the prefrontal cortex, pointing to its potential role in psychiatric conditions (Bannai, Kawai, Nagao, Nakano, Matsuzawa, & Shimizu, 2011).
Glycine Metabolism in Health and Disease
- Glycine, integral to GX's structure, plays a critical role in metabolic regulation, antioxidative reactions, and neurological function, suggesting a broader physiological relevance (Wang, Wu, Dai, Yang, Wang, & Wu, 2013).
- GX, through its glycine component, might be involved in various metabolic disorders, as lower glycine levels are observed in conditions like obesity and type 2 diabetes (Alves, Bassot, Bulteau, Pirola, & Morio, 2019).
Pharmacokinetic Interactions
- Cytochrome P450 1A2 plays a significant role in the metabolism of lidocaine and its metabolites like GX, highlighting the importance of liver function in its pharmacokinetics (Orlando, Piccoli, De Martin, Padrini, Floreani, & Palatini, 2004).
Maternal and Neonatal Metabolism
- The metabolism of lidocaine to GX in mothers, fetuses, and neonates suggests GX's significance in perinatal pharmacology (Kuhnert, Knapp, Kuhnert, & Prochaska, 1979).
properties
IUPAC Name |
2-amino-N-(2,6-dimethylphenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-7-4-3-5-8(2)10(7)12-9(13)6-11/h3-5H,6,11H2,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXYVBZOSGGJWCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40876064 | |
Record name | ACETAMIDE, 2-AMINO-N-(2,6-DIMETHYLPHENYL)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40876064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Vapor Pressure |
0.00000637 [mmHg] | |
Record name | Glycinexylidide | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/2171 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Product Name |
Glycinexylidide | |
CAS RN |
18865-38-8 | |
Record name | Glycine xylidide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18865-38-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glycinexylidide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018865388 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ACETAMIDE, 2-AMINO-N-(2,6-DIMETHYLPHENYL)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40876064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Glycinexylidide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | GLYCINEXYLIDIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D2D932W316 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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